2-[2-[3,4-bis(trifluoromethoxy)phenyl]ethyl]isoindole-1,3-dione
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Overview
Description
2-[2-[3,4-bis(trifluoromethoxy)phenyl]ethyl]isoindole-1,3-dione is a complex organic compound characterized by the presence of an isoindole-1,3-dione core and a bis(trifluoromethoxy)phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-[3,4-bis(trifluoromethoxy)phenyl]ethyl]isoindole-1,3-dione typically involves the condensation of an aromatic primary amine with a maleic anhydride derivative. This reaction forms the isoindoline-1,3-dione scaffold, which is then further functionalized to introduce the bis(trifluoromethoxy)phenyl group .
A common synthetic route involves the use of 2-iodobenzamides, triphenylphosphine, iodine, and formic acid, catalyzed by palladium acetate and triethylamine in toluene at reflux conditions. This method yields the desired product with a yield ranging from 47% to 95% .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply. The use of continuous flow reactors and automated synthesis platforms could enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[2-[3,4-bis(trifluoromethoxy)phenyl]ethyl]isoindole-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new substituents onto the aromatic ring or the isoindoline-1,3-dione core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like toluene or methanol, and catalysts such as palladium or platinum compounds .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with potentially unique properties .
Scientific Research Applications
2-[2-[3,4-bis(trifluoromethoxy)phenyl]ethyl]isoindole-1,3-dione has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.
Medicine: Its derivatives may exhibit pharmacological activities, making it a potential lead compound for drug development.
Mechanism of Action
The mechanism of action of 2-[2-[3,4-bis(trifluoromethoxy)phenyl]ethyl]isoindole-1,3-dione involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to various receptors or enzymes, potentially modulating their activity. The exact molecular targets and pathways depend on the specific application and the biological context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other isoindoline-1,3-dione derivatives and trifluoromethoxy-substituted aromatic compounds. Examples include:
- N-isoindoline-1,3-dione derivatives with different substituents on the aromatic ring.
- Trifluoromethoxy-substituted benzenes and phenyl derivatives .
Uniqueness
The uniqueness of 2-[2-[3,4-bis(trifluoromethoxy)phenyl]ethyl]isoindole-1,3-dione lies in its combination of the isoindoline-1,3-dione core and the bis(trifluoromethoxy)phenyl group. This combination imparts distinct chemical properties, such as increased stability, unique reactivity, and potential biological activity, making it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
2-[2-[3,4-bis(trifluoromethoxy)phenyl]ethyl]isoindole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11F6NO4/c19-17(20,21)28-13-6-5-10(9-14(13)29-18(22,23)24)7-8-25-15(26)11-3-1-2-4-12(11)16(25)27/h1-6,9H,7-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHRWTCVYHHNVHG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCC3=CC(=C(C=C3)OC(F)(F)F)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11F6NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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